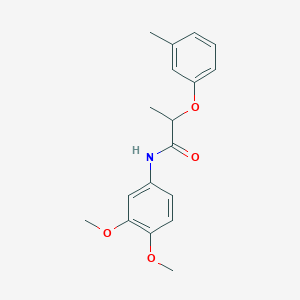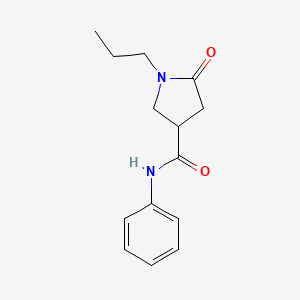![molecular formula C22H21N3O3S B6002477 4-({3-[4-(methylthio)benzoyl]-1-piperidinyl}carbonyl)-1(2H)-phthalazinone](/img/structure/B6002477.png)
4-({3-[4-(methylthio)benzoyl]-1-piperidinyl}carbonyl)-1(2H)-phthalazinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-({3-[4-(methylthio)benzoyl]-1-piperidinyl}carbonyl)-1(2H)-phthalazinone is a chemical compound that has been studied extensively in the field of scientific research. This compound has been found to have a wide range of potential applications in various fields, including medicine, biochemistry, and pharmacology. In
作用機序
The mechanism of action of 4-({3-[4-(methylthio)benzoyl]-1-piperidinyl}carbonyl)-1(2H)-phthalazinone involves the inhibition of various enzymes and proteins that are involved in the growth and proliferation of cancer cells and the development of Alzheimer's disease. Specifically, this compound has been found to inhibit the activity of beta-amyloid, as well as the activity of various kinases and phosphatases that are involved in the regulation of cell growth and proliferation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied extensively in vitro. This compound has been found to inhibit the growth of cancer cells, as well as the activity of beta-amyloid. Additionally, this compound has been found to have potential as a treatment for Alzheimer's disease, as it has been shown to improve cognitive function in animal models of the disease.
実験室実験の利点と制限
One of the main advantages of using 4-({3-[4-(methylthio)benzoyl]-1-piperidinyl}carbonyl)-1(2H)-phthalazinone in lab experiments is its potential as a treatment for cancer and Alzheimer's disease. Additionally, this compound has been found to be relatively stable and easy to synthesize, which makes it a useful tool for studying the mechanisms of action of various enzymes and proteins. However, one of the main limitations of using this compound in lab experiments is its potential toxicity, as it has been shown to be toxic to some cell lines at high concentrations.
将来の方向性
There are many potential future directions for research on 4-({3-[4-(methylthio)benzoyl]-1-piperidinyl}carbonyl)-1(2H)-phthalazinone. One potential direction is to further explore its potential as a treatment for cancer and Alzheimer's disease, as well as to study its potential toxicity and side effects. Additionally, future research could focus on the development of new compounds that are based on the structure of this compound, with the goal of developing more effective treatments for a wide range of diseases and conditions.
合成法
The synthesis of 4-({3-[4-(methylthio)benzoyl]-1-piperidinyl}carbonyl)-1(2H)-phthalazinone involves the reaction of 4-(methylthio)benzoyl chloride with 1-piperidinylcarbonyl chloride in the presence of triethylamine. The resulting product is then reacted with phthalic anhydride in the presence of potassium carbonate to yield the final product.
科学的研究の応用
4-({3-[4-(methylthio)benzoyl]-1-piperidinyl}carbonyl)-1(2H)-phthalazinone has been extensively studied for its potential applications in various fields of scientific research. In medicine, this compound has been found to have potential as an anti-cancer agent, as it has been shown to inhibit the growth of cancer cells in vitro. Additionally, this compound has been found to have potential as a treatment for Alzheimer's disease, as it has been shown to inhibit the activity of beta-amyloid, which is believed to play a role in the development of Alzheimer's disease.
特性
IUPAC Name |
4-[3-(4-methylsulfanylbenzoyl)piperidine-1-carbonyl]-2H-phthalazin-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O3S/c1-29-16-10-8-14(9-11-16)20(26)15-5-4-12-25(13-15)22(28)19-17-6-2-3-7-18(17)21(27)24-23-19/h2-3,6-11,15H,4-5,12-13H2,1H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWZCQQDAWXYWEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C(=O)C2CCCN(C2)C(=O)C3=NNC(=O)C4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(2-methylphenyl)-3-{[4-(3-pyridinyl)-1H-1,2,3-triazol-1-yl]methyl}-1-piperidinecarboxamide](/img/structure/B6002400.png)
![2-[4-(cyclohexylmethyl)-1-(2-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B6002407.png)
![2-[4-(4-ethynylbenzyl)-1-(4-methoxy-3-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B6002413.png)
![3-(2-methylphenyl)-N-[2-(4-morpholinyl)ethyl]-3-phenylpropanamide](/img/structure/B6002433.png)

![1-(2-methoxy-4-{[(3-methylbutyl)amino]methyl}phenoxy)-3-(4-thiomorpholinyl)-2-propanol](/img/structure/B6002454.png)
![3-{[2-(4-butoxybenzoyl)hydrazino]carbonyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B6002456.png)
![4-methyl-N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]-3-nitrobenzamide](/img/structure/B6002460.png)
![N-(4-iodophenyl)-2-[(2-methylbenzyl)thio]acetamide](/img/structure/B6002480.png)
![methyl 1-(2-hydroxy-3-{3-[(tetrahydro-2H-pyran-4-ylamino)methyl]phenoxy}propyl)-4-piperidinecarboxylate](/img/structure/B6002482.png)
![N-[1-(3,4-dimethylphenyl)ethyl]-4-(4-morpholinylmethyl)benzamide](/img/structure/B6002489.png)
![7-(3-methylbenzyl)-2-[3-(2-methylphenyl)propanoyl]-2,7-diazaspiro[4.5]decane](/img/structure/B6002497.png)
![1-[3-(2-chlorobenzyl)-1,2,4-oxadiazol-5-yl]-N-(4-fluorobenzyl)-N-methylmethanamine](/img/structure/B6002502.png)

